N-benzoyl-d5-glycine is a deuterated derivative of hippuric acid, characterized by the presence of five deuterium atoms. Its molecular formula is C₉H₉D₅NO₃, with a molecular weight of approximately 179.17 g/mol. This compound serves as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the quantification of hippuric acid in biological samples. N-benzoyl-d5-glycine is synthesized through the acylation of deuterated glycine with benzoyl chloride, making it valuable for improving the accuracy of hippuric acid measurements by compensating for variations during sample preparation and analysis .
N-benzoyl-d5-glycine doesn't possess a specific biological mechanism of action on its own. Its primary value lies in its ability to mimic hippuric acid while offering the advantage of isotopic labeling. This allows researchers to track the metabolism or behavior of hippuric acid in biological systems using NMR spectroscopy []. For instance, N-benzoyl-d5-glycine can be used to study the excretion rate of hippuric acid in the body or its interaction with other molecules in metabolic pathways.
The primary chemical reaction involving N-benzoyl-d5-glycine is its formation from glycine-d5 and benzoyl chloride. The reaction can be summarized as follows:
The synthesis of N-benzoyl-d5-glycine involves two main steps:
N-benzoyl-d5-glycine is primarily used in:
N-benzoyl-d5-glycine shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Hippuric Acid | C₉H₉NO₃ | Natural metabolite; conjugate of benzoic acid and glycine. |
| N-benzoylglycine | C₉H₉NO₃ | Non-deuterated form; used similarly but lacks isotopic labeling. |
| Benzamidoacetic Acid | C₉H₁₁NO₂ | Acyl derivative; different functional groups affect solubility and reactivity. |
| Ammonium Hippurate | C₉H₁₁N₂O₃ | Salt form; relevant in clinical settings for urinary analysis. |
| Hippurate | C₉H₉NO₃ | Similar structure but without deuteration; used in metabolic studies. |
N-benzoyl-d5-glycine's uniqueness lies in its isotopic labeling, which allows for enhanced detection capabilities in analytical applications compared to its non-deuterated counterparts .
N-Benzoyl-d5-glycine (CAS 53518-98-2) has the molecular formula C₉H₄D₅NO₃ and a molecular weight of 184.20 g/mol . The structure consists of a glycine molecule acylated by a benzoyl group, with five deuterium atoms replacing hydrogens at the ortho, meta, and para positions of the aromatic ring (Figure 1).
Synthetic Pathways:
The compound is synthesized via the Schotten-Baumann reaction, where glycine reacts with deuterated benzoyl chloride (C₆D₅COCl) in the presence of a base . This method ensures high isotopic purity (>95% deuterium incorporation), as validated by nuclear magnetic resonance (NMR) and mass spectrometry .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₄D₅NO₃ | |
| Molecular Weight | 184.20 g/mol | |
| Isotopic Purity | ≥95% D (NMR-confirmed) | |
| Solubility | Methanol (slight), Water (low) |
The deuterium substitution alters the compound’s vibrational and rotational spectra. For instance, infrared (IR) spectroscopy reveals attenuated C–H stretching modes (2800–3100 cm⁻¹) due to deuterium’s lower zero-point energy . In mass spectrometry, N-benzoyl-d5-glycine exhibits a distinct m/z 185.0969 in positive-ion mode, differing from non-deuterated hippuric acid (m/z 180.1) by a 5 Da shift, which is critical for its use as an internal standard .
The systematic International Union of Pure and Applied Chemistry nomenclature for N-benzoyl-d5-glycine follows established conventions for isotopically labeled organic compounds [2]. The preferred IUPAC name is designated as 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid, which explicitly indicates the positions and number of deuterium substitutions within the molecular framework [2].
The nomenclature construction adheres to substitutive naming principles, where the parent acetic acid structure is modified by the pentadeuteriobenzoyl substituent [2]. The systematic name reflects the isotopic labeling pattern through the prefix "pentadeuterio," which specifies the incorporation of five deuterium atoms at positions 2, 3, 4, 5, and 6 of the benzene ring [2] [11]. This naming convention ensures unambiguous identification of the isotopic composition and structural arrangement [2].
Alternative systematic designations include N-(pentadeuteriobenzoyl)glycine, which employs functional nomenclature to emphasize the N-acylation of the glycine amino acid [2]. The IUPAC system recognizes both substitutive and functional naming approaches for this compound class, providing flexibility in scientific communication while maintaining precision in structural description [2].
| Nomenclature Type | Name | Convention Applied |
|---|---|---|
| Preferred IUPAC Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | Substitutive nomenclature |
| Alternative Systematic Name | N-(pentadeuteriobenzoyl)glycine | Functional nomenclature |
| Structural Descriptor | Aromatic amide with carboxylic acid functionality | Structural classification |
| Isotopic Designation | Pentadeuterio (d5) substitution in benzoyl ring | Isotopic labeling rules |
N-benzoyl-d5-glycine is recognized under multiple synonymous designations within chemical databases and scientific literature [2] [3]. The primary synonym, hippuric acid-d5, reflects the relationship to the naturally occurring metabolite hippuric acid, emphasizing the deuterated nature of the compound [2] [3] [20]. This designation is widely employed in analytical chemistry contexts and commercial chemical catalogs [3] [5] [7].
Additional alternative names include [phenyl-2H5]-hippuric acid, which specifically denotes the deuterium substitution pattern using the isotopic symbol 2H5 [3] [11]. The designation N-benzoyl(d5) glycine appears frequently in chemical supplier databases and represents a simplified nomenclature that maintains clarity regarding the isotopic labeling [3] [10].
Chemical databases document various synonymous terms, including the molecular descriptor 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid and the functional designation glycine, N-benzoyl (hippuric acid) (benzoyl-d5, 98%) [2] [3] [11]. These alternative names facilitate database searching and cross-referencing across different chemical information systems [2] [3].
The compound is also referenced through its Chemical Abstracts Service registry number 53518-98-2, which provides a unique identifier independent of nomenclature variations [2] [3] [5]. This registry number serves as the definitive means of chemical identification across international databases and regulatory systems [2] [3].
| Designation Type | Name | Usage Context |
|---|---|---|
| Primary Synonym | Hippuric acid-d5 | Analytical chemistry applications |
| Isotopic Descriptor | [phenyl-2H5]-hippuric acid | Isotope labeling specification |
| Commercial Name | N-benzoyl(d5) glycine | Chemical supplier catalogs |
| Systematic Identifier | CAS Registry Number: 53518-98-2 | International chemical databases |
| Functional Designation | Glycine, N-benzoyl (hippuric acid) (benzoyl-d5) | Chemical classification systems |
The molecular formula of N-benzoyl-d5-glycine is represented as C₉H₄D₅NO₃, which explicitly indicates the presence of five deuterium atoms within the molecular structure [2] [3] [7]. This formula distinguishes the compound from its unlabeled counterpart, hippuric acid (C₉H₉NO₃), through the substitution of five hydrogen atoms with deuterium isotopes [2] [4].
The isotopic molecular formula C₆D₅CONHCH₂COOH provides structural detail regarding the deuterium distribution, showing that all five deuterium atoms reside within the benzene ring portion of the molecule [11] [16]. The glycine moiety (CH₂COOH) and the amide linkage (CONH) retain their original hydrogen content, resulting in a selective isotopic labeling pattern [11] [16].
The molecular weight of N-benzoyl-d5-glycine is 184.20 grams per mole, representing an increase of 5.03 atomic mass units compared to the unlabeled hippuric acid (179.17 g/mol) [2] [5] [7]. This mass difference reflects the substitution of five hydrogen atoms (atomic mass approximately 1.008) with five deuterium atoms (atomic mass approximately 2.014) [2] [5].
The exact mass determination yields 184.089626879 daltons, providing the precise molecular mass required for high-resolution mass spectrometry applications [2]. The isotopic purity specifications typically require a minimum of 98 atom percent deuterium, ensuring reliable analytical performance in quantitative studies [5] [7] [11].
The isotopic composition analysis reveals that deuterium atoms occupy positions 2, 3, 4, 5, and 6 of the benzoyl ring, creating a pentadeuterio substitution pattern [2] [11]. This selective labeling maintains the chemical reactivity of the compound while providing distinct mass spectrometric characteristics for analytical differentiation [2] [8].
| Molecular Property | Value | Unlabeled Comparison |
|---|---|---|
| Molecular Formula | C₉H₄D₅NO₃ | C₉H₉NO₃ (hippuric acid) |
| Isotopic Formula | C₆D₅CONHCH₂COOH | C₆H₅CONHCH₂COOH |
| Molecular Weight | 184.20 g/mol | 179.17 g/mol |
| Exact Mass | 184.089626879 Da | 179.058243149 Da |
| Mass Difference | +5.03 amu | Reference compound |
| Deuterium Positions | Benzoyl ring (2,3,4,5,6) | No isotopic labeling |
| Isotopic Purity | ≥98 atom % D | Not applicable |
N-benzoyl-d5-glycine represents a sophisticated deuterated derivative of hippuric acid that serves as an essential internal standard in analytical chemistry applications. The systematic synthesis of this compound requires careful consideration of deuterium incorporation strategies, acylation reaction optimization, and rigorous quality assurance protocols to ensure high isotopic purity and structural integrity.
The preparation of deuterated glycine precursors constitutes the foundational step in N-benzoyl-d5-glycine synthesis. Multiple methodological approaches have been developed to achieve efficient deuterium incorporation into glycine structures, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions.
Hydrogen/Deuterium Exchange Methods
The most fundamental approach involves direct hydrogen-deuterium exchange reactions utilizing deuterium oxide as the deuterium source [1] [2]. These reactions typically proceed under elevated temperatures ranging from 100 to 180 degrees Celsius in alkaline medium, achieving deuterium incorporation rates of 85 to 95 percent [3]. The isotope exchange mechanism operates through the equilibrium between glycine protons and deuterium atoms from deuterium oxide, facilitated by basic conditions that promote proton abstraction [4].
Advanced Bioinspired Deuteration Strategies
Recent developments have introduced sophisticated bioinspired calcium-mediated strategies for amino acid deuteration [5]. This innovative approach utilizes calcium-hexafluoroisopropanol systems with deuterated Hantzsch esters as deuterium sources, achieving remarkable deuteration efficiency exceeding 99 percent at room temperature [5]. The calcium catalyst facilitates site-selective reductive deutero-amination of α-oxo-carbonyl compounds with amines, providing unprecedented control over deuterium incorporation patterns [5].
Base-Mediated Deuteration with Organic Solvents
Base-promoted deuteration using dimethyl sulfoxide-d6 as both solvent and deuterium source has emerged as a highly effective methodology [6]. This approach operates at 120 degrees Celsius with potassium hydroxide as the base catalyst, achieving complete deuterium incorporation through superbasic conditions that facilitate spontaneous deuterium exchange [6]. The mechanism involves base-mediated proton abstraction followed by deuterium incorporation from the deuterated solvent system [6].
Enzymatic Site-Selective Deuteration
Sophisticated enzymatic approaches have been developed utilizing dual-protein catalysis systems for precise deuterium placement [7]. The aminotransferase DsaD paired with partner protein DsaE enables controlled carbon-alpha and carbon-beta hydrogen-deuterium exchange in amino acids [7]. This system provides remarkable selectivity, allowing deuteration at specific positions while maintaining high enantiomeric excess and deuterium incorporation rates of 86 to 98 percent [7].
Photocatalytic Deuteration Methods
Emerging photocatalytic approaches utilize visible light activation to promote hydrogen-deuterium exchange reactions [8]. These methods operate under mild conditions using deuterium oxide as the deuterium source, achieving 90 to 95 percent deuterium incorporation in amino acid substrates [8]. The photocatalytic mechanism involves light-activated catalyst systems that facilitate selective deuterium incorporation while maintaining structural integrity [8].
The acylation of deuterated glycine precursors with deuterated benzoyl chloride represents the critical coupling step in N-benzoyl-d5-glycine synthesis. This transformation requires careful optimization to maintain deuterium integrity while achieving high coupling efficiency.
Schotten-Baumann Reaction Methodology
The classical Schotten-Baumann reaction remains the most widely employed method for acylating glycine derivatives with benzoyl chloride [11]. This biphasic reaction system utilizes aqueous sodium hydroxide and organic solvents to facilitate the coupling between deuterated glycine and deuterated benzoyl chloride . The reaction typically proceeds at temperatures between 0 and 25 degrees Celsius over 2 to 4 hours, achieving yields of 75 to 90 percent while maintaining deuterium retention exceeding 95 percent .
The mechanism involves initial deprotonation of the glycine amino group by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride [11]. The biphasic nature of the system helps maintain optimal pH conditions while facilitating product isolation through phase separation [11].
Enhanced Acylation with Tertiary Amine Promoters
Advanced acylation protocols utilize tetramethylethylenediamine as a promoter to achieve remarkably fast acylation rates [12]. This methodology operates at −78 degrees Celsius in dichloromethane, completing the reaction within 5 to 20 minutes while achieving yields of 95 to 97 percent [12]. The enhanced reactivity results from the coordination of tetramethylethylenediamine with benzoyl chloride, activating the acyl chloride toward nucleophilic attack while maintaining exceptional deuterium retention exceeding 98 percent [12].
Catalyst-Free Thermal Acylation
Environmentally friendly catalyst-free acylation procedures have been developed that operate under solvent-free conditions at elevated temperatures [13]. These methods utilize direct heating at 80 to 85 degrees Celsius for 4 to 8 hours, achieving yields of 85 to 95 percent without requiring additional catalysts or solvents [13]. The thermal activation facilitates the acylation reaction while maintaining deuterium integrity throughout the transformation [13].
Lewis Acid Catalyzed Acylation
Lewis acid catalyzed acylation methods employ titanium tetrachloride or aluminum chloride to activate the benzoyl chloride electrophile [14] [15]. These approaches operate at room temperature over 1 to 2 hours, achieving yields of 80 to 90 percent with deuterium retention exceeding 95 percent [14]. The Lewis acid coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the glycine amino group [14].
Microwave-Assisted Acylation
Modern microwave-assisted methodologies provide rapid and efficient acylation under controlled heating conditions [16]. These approaches operate at temperatures between 100 and 150 degrees Celsius for 10 to 30 minutes, achieving yields of 85 to 95 percent with excellent deuterium retention [16]. The microwave activation provides uniform heating and enhanced reaction rates while minimizing thermal degradation pathways [16].
The purification and quality assurance of N-benzoyl-d5-glycine requires sophisticated analytical methodologies to ensure both chemical purity and isotopic integrity. These protocols are essential for maintaining the reliability of the compound as an internal standard in analytical applications.
Nuclear Magnetic Resonance Spectroscopy Analysis
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification and isotopic purity assessment [17] [18]. Proton nuclear magnetic resonance analysis of N-benzoyl-d5-glycine reveals characteristic attenuation of aromatic proton signals due to deuterium substitution . The isotopic purity can be determined by integration of residual proton signals compared to internal standards, providing deuterium incorporation data with detection limits of 1 to 2 percent [17].
Deuterium nuclear magnetic resonance spectroscopy offers direct observation of deuterium atoms in the molecule, providing unambiguous confirmation of deuterium incorporation patterns [19]. This technique proves particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance signals become weak [19]. Deuterium nuclear magnetic resonance can achieve detection limits of 0.1 percent for isotopic purity assessment [19].
High-Resolution Mass Spectrometry Characterization
High-resolution mass spectrometry provides precise molecular weight determination and isotopic distribution analysis [17] [18]. The technique enables accurate mass measurement with detection limits of 0.1 percent for deuterium incorporation assessment [17]. Mass spectral analysis reveals characteristic isotopic patterns that confirm the presence of five deuterium atoms in the benzoyl moiety .
Liquid chromatography coupled with electrospray ionization mass spectrometry offers both separation capabilities and structural confirmation [17]. This approach enables quantitative determination of isotopic purity by comparing integrated peak areas of deuterated and non-deuterated species [17]. The method achieves isotopic purity ranges of 95 to 99 percent with sample requirements as low as 0.1 to 1 milligram [17].
Gas Chromatography-Mass Spectrometry Analysis
Gas chromatography-mass spectrometry provides volatile compound analysis capabilities for derivatized forms of N-benzoyl-d5-glycine [20] [21]. This technique offers excellent separation resolution and can achieve isotopic purity determinations in the range of 90 to 98 percent [20]. The method requires sample derivatization but provides robust quantitative analysis for complex sample matrices [20].
Infrared Spectroscopy Characterization
Infrared spectroscopy offers complementary structural information through functional group identification . The technique reveals characteristic alterations in carbon-hydrogen stretching modes due to deuterium substitution, with attenuated absorption bands in the 2800 to 3100 wavenumber region . While primarily qualitative, infrared spectroscopy provides valuable confirmation of deuterium incorporation patterns .
Chromatographic Purification Methods
Purification of N-benzoyl-d5-glycine typically involves recrystallization from appropriate solvent systems or chromatographic separation techniques [22] [23]. Column chromatography using silica gel with gradient elution systems enables effective separation of the desired product from synthetic impurities [22]. Recrystallization from water or organic solvents provides additional purification while maintaining deuterium integrity [22].
Quality Control Standards and Validation
Comprehensive quality control protocols require establishment of acceptance criteria for isotopic purity, chemical purity, and structural integrity [24] [25]. Isotopic purity specifications typically require minimum deuterium incorporation of 95 percent at designated positions [24]. Chemical purity standards mandate absence of synthetic impurities and degradation products as determined by chromatographic analysis [24].
Validation protocols must demonstrate method reproducibility, accuracy, and precision across multiple synthetic batches [18]. Statistical analysis of analytical results ensures consistent product quality and reliability for analytical applications [18]. Documentation of synthetic procedures, analytical methods, and quality control results provides traceability and supports regulatory compliance requirements [25].
Stability and Storage Considerations
Long-term stability studies evaluate the integrity of N-benzoyl-d5-glycine under various storage conditions [26]. Deuterium exchange with atmospheric moisture represents a potential degradation pathway that must be monitored through periodic analysis [26]. Appropriate storage under inert atmosphere and controlled temperature conditions helps maintain isotopic integrity over extended periods [26].